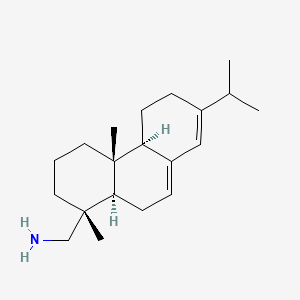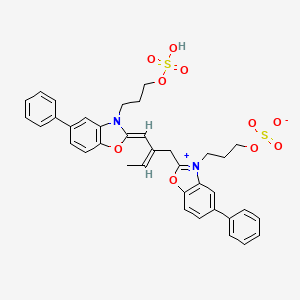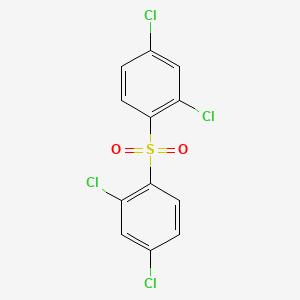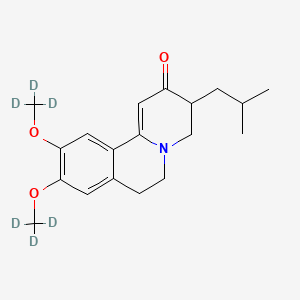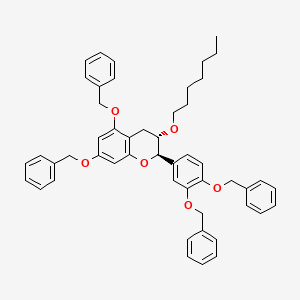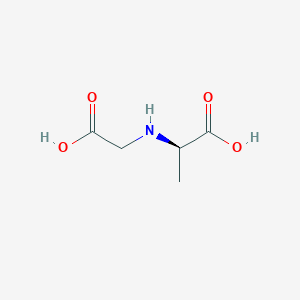
N-(Carboxymethyl)-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-D-alanine is a derivative of alanine, an amino acid that plays a crucial role in various metabolic processes This compound is characterized by the presence of a carboxymethyl group attached to the nitrogen atom of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-D-alanine typically involves the reaction of D-alanine with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of D-alanine, resulting in the formation of this compound. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the deprotonation of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Carboxymethyl)-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component of novel pharmaceuticals.
Industry: this compound is used in the production of biodegradable polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Carboxymethyl)-D-alanine involves its interaction with specific molecular targets and pathways. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
N-(Carboxymethyl)-D-alanine can be compared with other similar compounds such as:
N-(Carboxymethyl)-L-alanine: The L-isomer of the compound, which may have different biological activities and properties.
N-(Carboxymethyl)-glycine: A similar compound with a glycine backbone instead of alanine, which may exhibit different reactivity and applications.
N-(Carboxymethyl)-serine: Another related compound with a serine backbone, which may have unique properties and uses.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxymethyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
66642-87-3 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R)-2-(carboxymethylamino)propanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 |
InChI Key |
XYUPSBLFPTWJLC-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NCC(=O)O |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


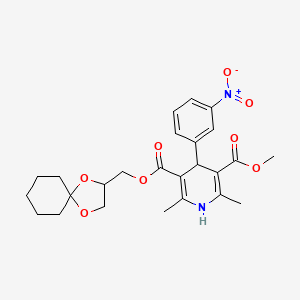
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)

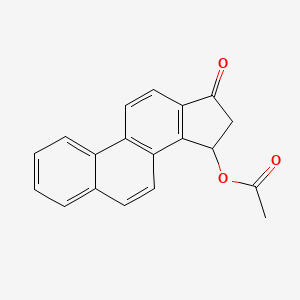
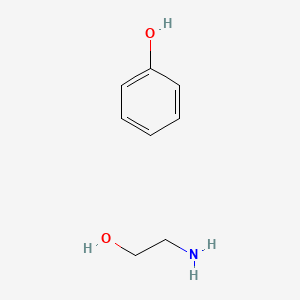

![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
